molecular formula C12H16O4 B317930 Ethyl 4-(2-methoxyethoxy)benzoate

Ethyl 4-(2-methoxyethoxy)benzoate

Cat. No.: B317930
M. Wt: 224.25 g/mol
InChI Key: RKRDFYJTANWHRR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyethoxy)benzoate (CAS: Not explicitly provided; empirical formula: C₁₂H₁₆O₅, molar mass: 240.25 g/mol) is an ester derivative of benzoic acid functionalized with a 2-methoxyethoxy group at the para position. Its synthesis typically involves Williamson etherification, as demonstrated in , where ethyl 4-hydroxyphenylacetate reacts with 2-methoxyethyl bromide under basic conditions (K₂CO₃/DMF, 60°C) . The compound is characterized by spectroscopic methods (FT-IR, NMR) and serves as a key intermediate in pharmaceuticals and materials science, such as in the synthesis of tricyclic diimidazo derivatives with anti-cancer activity .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 4-(2-methoxyethoxy)benzoate

InChI

InChI=1S/C12H16O4/c1-3-15-12(13)10-4-6-11(7-5-10)16-9-8-14-2/h4-7H,3,8-9H2,1-2H3

InChI Key

RKRDFYJTANWHRR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OCCOC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 4-(2-Methoxyethoxy)benzoate vs. Ethyl 4-(Dimethylamino)benzoate
  • Structural Difference: The 2-methoxyethoxy group (ether linkage) vs. dimethylamino group (electron-donating amine).
  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity as a co-initiator in resin cements compared to methacrylate-based analogs, achieving a superior degree of conversion (). The amine group enhances electron donation, accelerating polymerization, whereas the methoxyethoxy group may stabilize intermediates through steric or electronic effects .
  • Application: Ethyl 4-(dimethylamino)benzoate is preferred in dental resins, while the methoxyethoxy variant is more common in drug intermediates .
This compound vs. Ethyl 4-Hydroxybenzoate
  • Structural Difference : Para-substituted 2-methoxyethoxy vs. hydroxyl group.
  • Solubility : Ethyl 4-hydroxybenzoate (isolated from Scutellaria barbata) is less lipophilic due to the polar hydroxyl group, whereas the methoxyethoxy group enhances solubility in organic solvents .
  • Biological Activity : Hydroxybenzoates are common in natural products with antioxidant properties, while methoxyethoxy derivatives are synthetic intermediates .

Substituent Chain Length and Functional Group Variations

This compound vs. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate
  • Structural Difference : Short methoxyethoxy chain vs. a long alkyl-amide chain.
  • Synthesis : Both use Williamson etherification, but the latter requires additional steps to introduce the amide group ().
  • Applications : The long-chain analog is used in surfactants or lipid-based drug delivery systems due to its bifunctional groups, whereas the methoxyethoxy variant is tailored for small-molecule drug synthesis .
This compound vs. Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate
  • Structural Difference : Methoxyethoxy vs. alkenyl/alkyloxy groups.
  • Physical Properties : The alkenyl group in the latter compound reduces crystallinity (yield: 65.4%), while the methoxyethoxy group may improve thermal stability (FT-IR carbonyl peak at 1715 cm⁻¹ in both compounds) .

Electronic and Optical Properties

This compound vs. Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate
  • Structural Difference : Methoxyethoxy vs. Schiff base (imine) linkage.
  • Optical Activity: The Schiff base derivative exhibits nonlinear optical (NLO) properties due to extended conjugation, with hyperpolarizability values influenced by substituent position (para vs. ortho) . DFT studies highlight the role of methoxy groups in enhancing NLO responses .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Substituent Key Properties Application Reference
This compound 2-Methoxyethoxy (para) Lipophilic, FT-IR: 1715 cm⁻¹ (C=O) Anti-cancer drug intermediates
Ethyl 4-(dimethylamino)benzoate Dimethylamino (para) High reactivity in resins Dental co-initiators
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate Schiff base (imine) NLO activity (β = 1.92 × 10⁻³⁰ esu) Optical materials
Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate Long alkyl-amide chain Surfactant-like properties Drug delivery systems

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